Broussonin A

Vue d'ensemble

Description

Le Broussonin A est un produit naturel appartenant à la classe des composés flavonoïdes. On le trouve principalement dans les racines et l'écorce des racines des plantes du genre Morus, telles que la Broussonetia papyrifera. Le this compound se présente sous la forme de cristaux blancs en forme d'aiguilles et a un goût amer. Il est soluble dans l'éthanol et le chloroforme, mais presque insoluble dans l'eau. Ce composé présente diverses activités biologiques, notamment des propriétés anti-inflammatoires, antioxydantes, antitumorales, antimicrobiennes et antivirales .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse du Broussonin A implique plusieurs étapes clés. Une approche consiste à utiliser une métathèse croisée catalysée par le catalyseur de Grubbs II de deux sous-unités aromatiques, suivie d'une désaromatisation oxydative chimiosélective en présence de deux parties phénoliques. Cette méthode optimise la réaction de métathèse croisée des ortho-alcoxystyrènes, qui sont généralement inefficaces pour les réactions de métathèse catalysées par le ruthénium dans des conditions conventionnelles .

Méthodes de production industrielle : Actuellement, le this compound est principalement obtenu par extraction à partir de plantes de Morus. Le processus d'extraction implique l'utilisation de solvants organiques tels que l'éthanol ou le méthanol pour extraire le composé, suivi d'une concentration et d'une cristallisation pour purifier le this compound .

Analyse Des Réactions Chimiques

Chemical Reactions and Biological Activities

Broussonin A and B, diphenylpropane derivatives, have regulatory effects on vascular endothelial growth factor-A (VEGF-A)-stimulated endothelial cell responses in vitro and microvessel sprouting ex vivo .

- Treatment with this compound or B suppressed VEGF-A-stimulated endothelial cell proliferation by regulating the expression of cell cycle–related proteins and the phosphorylation status of retinoblastoma protein .

- Treatment with this compound or B abrogated VEGF-A-stimulated angiogenic responses, including endothelial cell migration, invasion, tube formation, and microvessel formation from rat aortic rings .

- The anti-angiogenic activities of this compound and B were mediated through inactivation of VEGF-A-stimulated downstream signaling pathways, localization of vascular endothelial-cadherin at cell–cell contacts, and down-regulation of integrin β1 and integrin-liked kinase .

- This compound markedly suppressed VEGF-A-induced expression of cyclin-dependent kinases (Cdks) and cyclins to levels observed in untreated controls, resulting in pRb hypophosphorylation . In addition, broussonin B similarly inhibited pRb phosphorylation by down-regulation of Cdk4, but not Cdk2, and cyclins .

- This compound or B blocked VEGF-A-stimulated loss of VE-cadherin to levels observed in untreated controls. Treatment with this compound or B markedly inhibited VEGF-A-stimulated tyrosine phosphorylation of VE-cadherin, leading to the stabilization of adherens junctions and the maintenance of endothelial barrier function .

- In addition, treatment with this compound or B inhibited proliferation and invasion of non–small cell lung cancer and ovarian cancer cells .

Bromination Reactions

While not specific to this compound, bromination reactions are relevant in the context of chemical reactions . Bromination reactions have become more convenient with the use of N-bromoamide reagents, which are easier to handle compared to molecular bromine . Brominating reagents are between chlorine and iodine in reactivity, which can be advantageous . Enantioselective bromofunctionalization of alkenes using such reagents has seen recent advances .

Applications De Recherche Scientifique

Broussonin A has a wide range of scientific research applications:

Chemistry: Used as a model compound in the study of flavonoid synthesis and reactivity.

Biology: Investigated for its role in modulating cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antitumor activities.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mécanisme D'action

Broussonin A exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of butyrylcholinesterase (BChE) with an IC50 value of 4.16 µM. Additionally, this compound modulates the expression of cell cycle-related proteins and the phosphorylation state of retinoblastoma protein, thereby inhibiting endothelial cell proliferation stimulated by vascular endothelial growth factor A (VEGF-A). This compound also suppresses angiogenesis by inhibiting endothelial cell migration, invasion, tube formation, and microvessel formation .

Comparaison Avec Des Composés Similaires

Le Broussonin A est structurellement similaire à d'autres composés de la série du Broussonin, tels que le Broussonin B, le Broussonin C et le Broussonin E. Ces composés partagent un squelette commun de diarylpropane, mais diffèrent par leurs groupes fonctionnels et leurs schémas de substitution. Par exemple :

Broussonin B : Structure similaire avec de légères variations dans les groupes fonctionnels.

Broussonin C : Contient des groupes méthoxy supplémentaires.

Broussonin E : Présente des schémas de substitution et des activités biologiques différents.

Le this compound se distingue par son activité inhibitrice puissante de la BChE et sa combinaison unique de propriétés biologiques, ce qui en fait un composé précieux pour la recherche et le développement futurs.

Activité Biologique

Broussonin A, a diphenylpropane derivative isolated from the plant Broussonetia kazinoki, has garnered attention for its significant biological activities, particularly in the context of cancer and angiogenesis. This article synthesizes current research findings on the pharmacological effects of this compound, highlighting its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

This compound exhibits its biological activity primarily through the inhibition of angiogenesis, a critical process in tumor growth and metastasis. The compound has been shown to interfere with vascular endothelial growth factor (VEGF)-A signaling pathways, which are essential for endothelial cell function and new blood vessel formation. Key findings include:

- Inhibition of Endothelial Cell Proliferation : this compound significantly suppresses VEGF-A-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) by inducing G1 phase cell cycle arrest. This is achieved through the down-regulation of cyclin-dependent kinases (Cdks) and cyclins, leading to hypophosphorylation of retinoblastoma protein (pRb) .

- Reduction in Angiogenic Responses : The compound effectively inhibits endothelial cell migration, invasion, and tube formation in vitro. In ex vivo models, this compound has demonstrated the ability to prevent microvessel sprouting from rat aortic rings .

- Down-Regulation of Integrins : this compound reduces the expression of integrin β1 and integrin-linked kinase, both pivotal in endothelial cell adhesion and migration .

Efficacy Against Cancer

Research indicates that this compound not only affects angiogenesis but also has direct anti-cancer properties:

- Inhibition of Cancer Cell Proliferation : Studies have reported that this compound inhibits the proliferation and invasion of non-small cell lung cancer (NSCLC) and ovarian cancer cells. This effect is mediated through similar mechanisms as those observed in endothelial cells, including cell cycle regulation and apoptosis induction .

- Case Studies : In vitro studies have demonstrated that treatment with this compound leads to significant reductions in tumor cell viability across various cancer cell lines. For instance, it has shown cytotoxic effects in concentrations ranging from 0 to 25 µM .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Propriétés

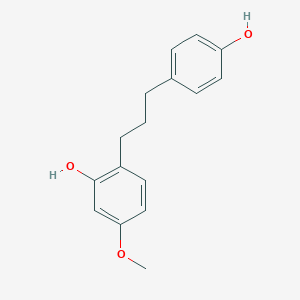

IUPAC Name |

2-[3-(4-hydroxyphenyl)propyl]-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-19-15-10-7-13(16(18)11-15)4-2-3-12-5-8-14(17)9-6-12/h5-11,17-18H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNVBURPCQDLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317996 | |

| Record name | Broussonin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73731-87-0 | |

| Record name | Broussonin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73731-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Broussonin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Broussonin A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44SF3SS9W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.